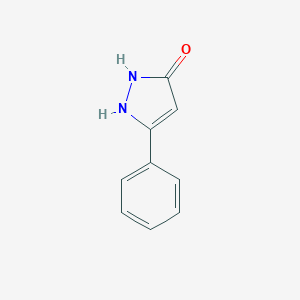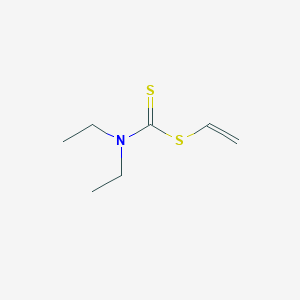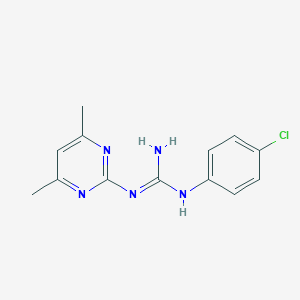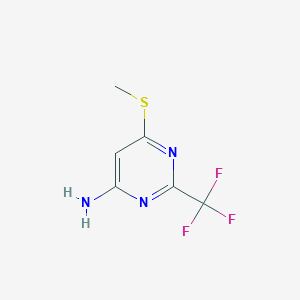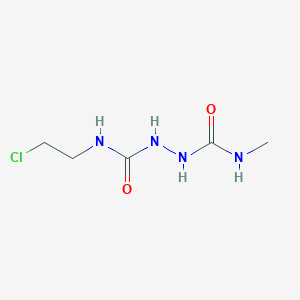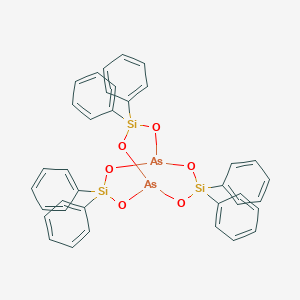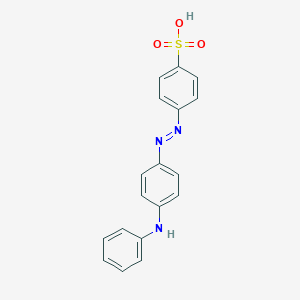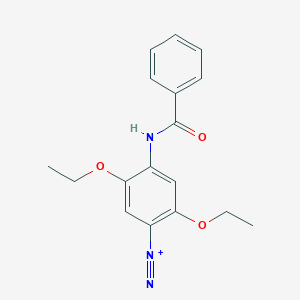![molecular formula C22H45N3O B103664 N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide CAS No. 15566-80-0](/img/structure/B103664.png)
N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide: is a complex organic compound characterized by its long aliphatic chain and multiple functional groups This compound is notable for its unique structure, which includes a secondary amide, primary amine, and secondary amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoic acid and 2-(2-aminoethylamino)ethanol.
Amidation Reaction: The carboxylic acid group of 9-octadecenoic acid is converted to an amide by reacting it with 2-(2-aminoethylamino)ethanol under controlled conditions. This reaction often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the aliphatic chain. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions. For example, reacting with alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Surfactants: Due to its amphiphilic nature, it can be used in the formulation of surfactants and emulsifiers.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with biomolecules such as proteins and nucleic acids, providing insights into binding mechanisms and molecular recognition.
Medicine:
Drug Delivery: Its ability to form stable complexes with drugs makes it a potential candidate for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Industry:
Lubricants: The compound’s long aliphatic chain and amide group make it suitable for use as a lubricant additive, improving the performance and longevity of mechanical systems.
Mechanism of Action
The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the long aliphatic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Oleamide: Similar in structure but lacks the additional amine groups.
Stearamide: Contains a saturated aliphatic chain instead of the unsaturated chain in 9-Octadecenamide.
N-(2-Hydroxyethyl)oleamide: Contains a hydroxyl group instead of the secondary amine group.
Uniqueness:
Functional Groups:
Amphiphilic Nature: The combination of a long hydrophobic aliphatic chain and hydrophilic amine groups gives it unique surfactant properties.
Properties
CAS No. |
15566-80-0 |
|---|---|
Molecular Formula |
C22H45N3O |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
(Z)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26)/b10-9- |
InChI Key |
FUJIFZPMNJHIDG-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN |
Key on ui other cas no. |
15566-80-0 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


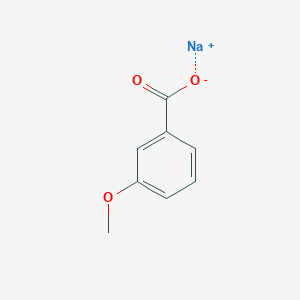
![(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B103586.png)
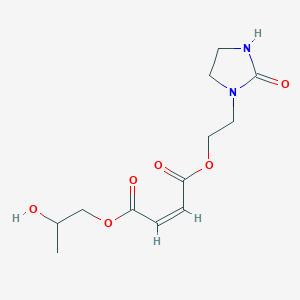
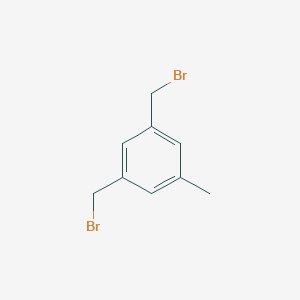
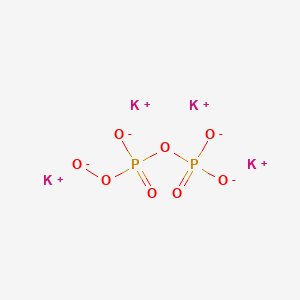
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
